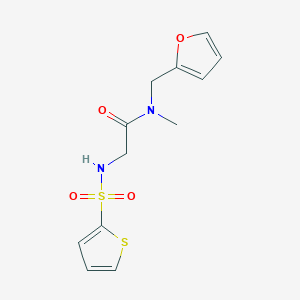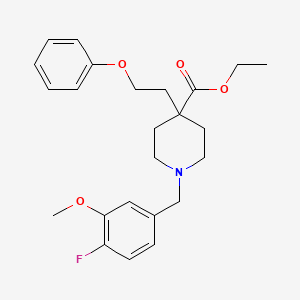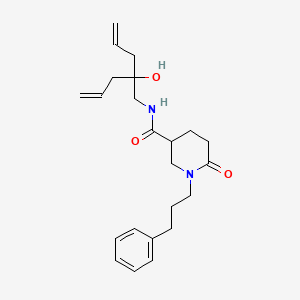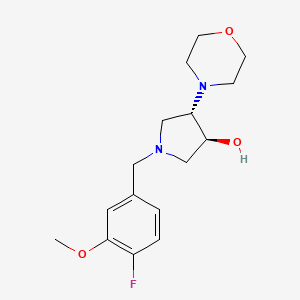
N~1~-(2-furylmethyl)-N~1~-methyl-N~2~-(2-thienylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-furylmethyl)-N~1~-methyl-N~2~-(2-thienylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a compound used in organic chemistry for the synthesis of peptides. Peptides are important biomolecules with various biological functions, including hormone regulation, enzyme activity, and cell signaling. The synthesis of peptides is essential for drug discovery, as many drugs are peptide-based. Fmoc-protected glycine is a crucial building block in peptide synthesis, and its synthesis and properties have been extensively studied.
Wirkmechanismus
Fmoc-protected glycine is a building block in peptide synthesis and does not have a direct mechanism of action. However, peptides synthesized using Fmoc-protected glycine can have various mechanisms of action depending on their structure and sequence. Peptides can interact with receptors, enzymes, and other biomolecules in the body, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of peptides synthesized using Fmoc-protected glycine depend on their structure and sequence. Peptides can have various effects on the body, including hormone regulation, enzyme activity, and cell signaling. Peptide-based drugs have been developed for various diseases, including cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-protected glycine in peptide synthesis include its high purity, stability, and compatibility with various peptide synthesis methods. The compound is also commercially available, making it easily accessible for researchers. However, the synthesis of Fmoc-protected glycine can be challenging and time-consuming, and the compound is relatively expensive compared to other building blocks.
Zukünftige Richtungen
Future research on Fmoc-protected glycine could focus on improving the synthesis process to reduce the cost and time required for the synthesis. The development of new peptide synthesis methods using Fmoc-protected glycine could also improve the efficiency and yield of peptide synthesis. Additionally, the use of Fmoc-protected glycine in the synthesis of novel peptides with specific structures and functions could lead to the development of new peptide-based drugs for various diseases.
Synthesemethoden
The synthesis of Fmoc-protected glycine involves the protection of the amino group of glycine with the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. The thienylsulfonyl group is also added to the amine group to improve the solubility of the compound. The final product is obtained through purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Fmoc-protected glycine is widely used in peptide synthesis for drug discovery and other biological research purposes. The compound is used to synthesize peptides with specific sequences and structures, which are crucial for understanding the biological functions of peptides and developing peptide-based drugs. Fmoc-protected glycine is also used in the synthesis of peptide libraries, which are used to screen for potential drug candidates.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-14(9-10-4-2-6-18-10)11(15)8-13-20(16,17)12-5-3-7-19-12/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACCCAQIFTADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-furylmethyl)-N~1~-methyl-N~2~-(2-thienylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)
![N-[2-(2-chlorophenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5038161.png)
![N-[1-(anilinocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5038163.png)
![2-[4-(dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)


![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)